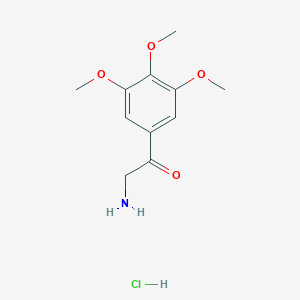
2-Amino-1-(3,4,5-trimethoxyphenyl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(3,4,5-trimethoxyphenyl)ethanone hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a trimethoxyphenyl group, which is a versatile pharmacophore, contributing to its significant bioactivity. The hydrochloride form enhances its solubility and stability, making it suitable for various experimental conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanone hydrochloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 2-amino-1-(3,4,5-trimethoxyphenyl)ethanol.
Substitution: Introduction of various functional groups such as alkyl, acyl, or halogen groups onto the aromatic ring.
Applications De Recherche Scientifique
2-Amino-1-(3,4,5-trimethoxyphenyl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanone hydrochloride involves its interaction with various molecular targets. The trimethoxyphenyl group can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions lead to the disruption of cellular processes such as microtubule polymerization, protein folding, and redox balance, ultimately resulting in cell death or growth inhibition .
Comparaison Avec Des Composés Similaires
3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties and used in neurological studies.
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of various bioactive compounds.
3,4,5-Trimethoxybenzoic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanone hydrochloride stands out due to its unique combination of the trimethoxyphenyl group and the aminoethanone moiety. This combination enhances its bioactivity and makes it a valuable compound for diverse research applications .
Propriétés
Numéro CAS |
38061-35-7 |
|---|---|
Formule moléculaire |
C11H16ClNO4 |
Poids moléculaire |
261.70 g/mol |
Nom IUPAC |
2-amino-1-(3,4,5-trimethoxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C11H15NO4.ClH/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;/h4-5H,6,12H2,1-3H3;1H |
Clé InChI |
PMZQIFNVSBXCRL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


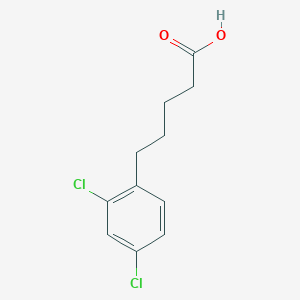
![8-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665080.png)

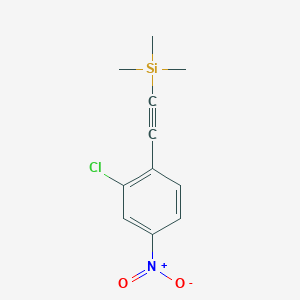
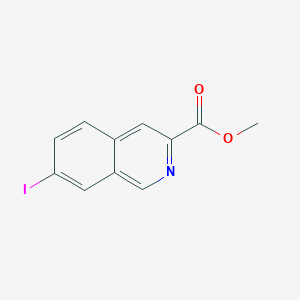
![5-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13665093.png)

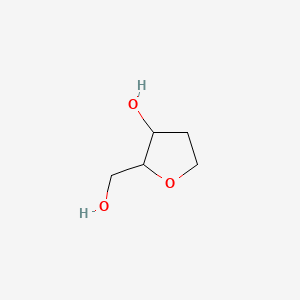
![2-Amino-5-(2-hydroxyethyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13665125.png)
![2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester](/img/structure/B13665134.png)

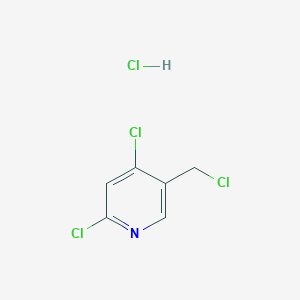

![(S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13665147.png)
